molecular formula C20H17Cl2N3O4S B2652001 N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide CAS No. 339009-16-4

N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B2652001
CAS No.: 339009-16-4
M. Wt: 466.33
InChI Key: DZXUNUSOPUHULZ-UHFFFAOYSA-N
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Description

“N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C20H17Cl2N3O4S . It is also known by its CAS number 339009-16-4 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a benzyl group, and a sulfonyl group . The exact 3D structure would require more detailed spectroscopic data for accurate determination.


Physical and Chemical Properties Analysis

The molecular weight of the compound is 466.34 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination or more specific data.

Scientific Research Applications

Structural Analysis and Crystallography

Crystal Structure of Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) : The study reveals the X-ray structure of a complex containing a metabolite N4-acetylsulfadiazine, which showed moderate growth inhibition of several bacteria in in vitro assays. This indicates potential uses of the compound in crystallography and structural analysis, as well as its antibacterial properties (Obaleye, Caira, & Tella, 2008).

Antimalarial and Antiviral Properties

Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug : The paper discusses the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives and their antimalarial activity. The derivatives also exhibited theoretical calculations related to their reactivity and were examined for their potential as COVID-19 drugs (Fahim & Ismael, 2021).

Antithrombotic Properties

Antithrombotic Properties of SSR182289A, a New, Orally Active Thrombin Inhibitor : This paper presents SSR182289A, a novel, potent, and selective thrombin inhibitor, demonstrating its antithrombotic properties across various animal thrombosis models. This indicates the compound's potential in antithrombotic applications (Lorrain et al., 2003).

Synthesis and Characterization of Sulfonamide Derivatives

Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives : The paper discusses the synthesis and antimicrobial activity of various sulphonamide derivatives, as well as their quantum calculations, showing their potential in pharmaceutical chemistry (Fahim & Ismael, 2019).

Synthesis of Heterocyclic Compounds

Synthesis of di-, tri-, and tetrasubstituted pyridines from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates : The study describes a method for synthesizing di-, tri-, and tetrasubstituted pyridines, indicating the role of the compound in facilitating the creation of complex organic structures (Stark, O'Riordan, & Smith, 2014).

Polymer Science and Material Synthesis

Synthesis and characterization of new optically active poly(azo-ester-imide)s via interfacial polycondensation : The paper reports on the synthesis of optically active polymers using the compound, showcasing its utility in polymer science and material synthesis (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N-[4-[[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O4S/c1-13(26)23-15-3-6-17(7-4-15)30(28,29)24-16-5-9-20(27)25(12-16)11-14-2-8-18(21)19(22)10-14/h2-10,12,24H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXUNUSOPUHULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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